
N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine, also known as CPG, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule that has shown promising results in a variety of studies, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in animal models of autoimmune disease. It has also been shown to have a low toxicity profile, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine is its low toxicity profile, which makes it a safe and effective candidate for further study. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in scientific research.
Future Directions
There are a number of future directions for the study of N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine. One area of interest is in the development of new cancer therapies that use N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine in combination with other drugs. Another area of interest is in the study of N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine and to optimize its use in scientific research.
Synthesis Methods
The synthesis of N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine involves the reaction of 2-chloro-5-fluoropyrimidine-4-amine with guanidine hydrochloride in the presence of a suitable solvent and base. The reaction is typically carried out under reflux conditions and can be optimized for yield and purity. The resulting product can be purified by recrystallization or chromatography.
Scientific Research Applications
N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine has been found to have a wide range of potential applications in scientific research. It has been shown to have anti-cancer properties, particularly in the treatment of leukemia, lymphoma, and solid tumors. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for autoimmune diseases.
properties
CAS RN |
145694-76-4 |
|---|---|
Molecular Formula |
C5H5ClFN5 |
Molecular Weight |
189.58 g/mol |
IUPAC Name |
2-(2-chloro-5-fluoropyrimidin-4-yl)guanidine |
InChI |
InChI=1S/C5H5ClFN5/c6-4-10-1-2(7)3(11-4)12-5(8)9/h1H,(H4,8,9,10,11,12) |
InChI Key |
MPKINASUUJLSIW-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC(=N1)Cl)N=C(N)N)F |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)N=C(N)N)F |
synonyms |
N-(2-Chloro-5-fluoro-pyrimidin-4-yl)-guanidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[D]oxazol-6-ylboronic acid](/img/structure/B169509.png)
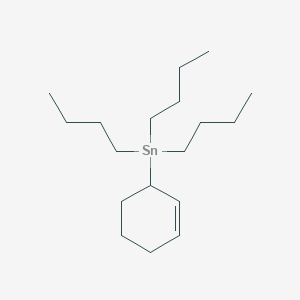
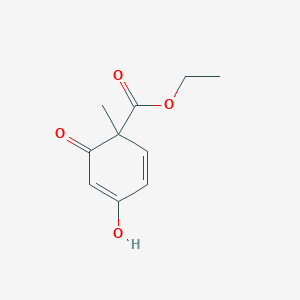
![2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B169512.png)

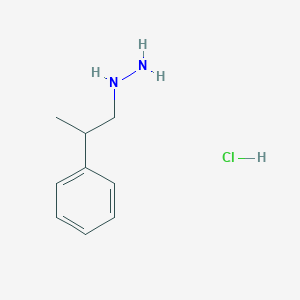
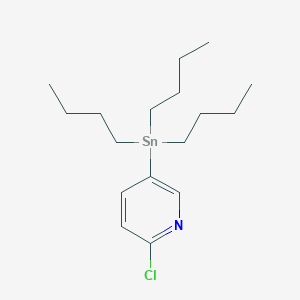

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone](/img/structure/B169526.png)
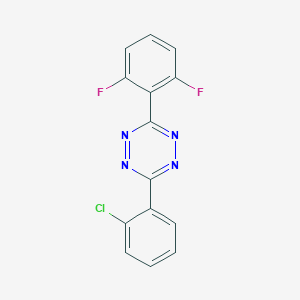


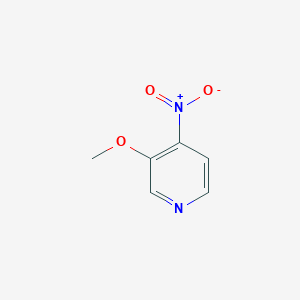
![[2-(5-Bromo-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B169548.png)